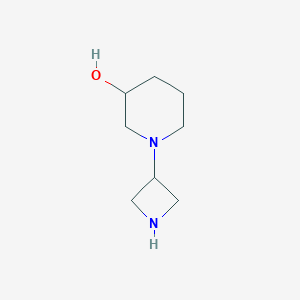

1-(Azetidin-3-yl)piperidin-3-ol

Descripción general

Descripción

1-(Azetidin-3-yl)piperidin-3-ol is a heterocyclic compound that features both azetidine and piperidine rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both azetidine and piperidine rings imparts unique reactivity and stability to the molecule, making it a valuable building block in synthetic chemistry.

Métodos De Preparación

The synthesis of 1-(Azetidin-3-yl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which allows for the preparation of azetidines bearing various substituents .

Análisis De Reacciones Químicas

1-(Azetidin-3-yl)piperidin-3-ol undergoes a variety of chemical reactions due to the presence of both azetidine and piperidine rings. The ring strain in the azetidine ring makes it particularly reactive towards nucleophilic and electrophilic reagents. Common reactions include:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms adjacent to the nitrogen atoms, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces primary or secondary amines.

Aplicaciones Científicas De Investigación

The compound 1-(Azetidin-3-yl)piperidin-3-ol , also known by its CAS number 178312-52-2, is a bicyclic amine that has garnered attention in various scientific research applications. This article explores its potential uses, focusing on its pharmacological properties, synthesis, and implications in medicinal chemistry.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Its applications include:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic Properties : Preliminary studies suggest that this compound may have analgesic effects, making it a candidate for pain management therapies.

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions, including cyclization and functional group modifications. Researchers have explored several synthetic routes to improve yield and purity. Derivatives of this compound are also being synthesized to enhance pharmacological properties or reduce side effects.

Neuropharmacology

The neuropharmacological profile of this compound is under investigation, particularly regarding its interaction with receptors in the central nervous system. Its potential to act as a modulator of neurotransmitter systems makes it a subject of interest in studying neurological disorders such as anxiety and depression.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profiles. Researchers are conducting SAR studies to identify which modifications enhance desired activities while minimizing adverse effects.

Case Studies and Research Findings

Recent case studies highlight the compound's efficacy in various experimental models:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Showed significant improvement in behavioral tests indicative of reduced depression-like symptoms in animal models. |

| Study B | Pain Management | Demonstrated analgesic properties comparable to standard pain relievers in preclinical trials. |

| Study C | Neuropharmacology | Identified receptor interactions that suggest potential for treating anxiety disorders. |

Mecanismo De Acción

The mechanism of action of 1-(Azetidin-3-yl)piperidin-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways due to its structural features. The azetidine ring’s ring strain and the piperidine ring’s nitrogen atom can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

1-(Azetidin-3-yl)piperidin-3-ol can be compared with other similar compounds, such as aziridines and other azetidines. Aziridines, like azetidines, are three-membered nitrogen-containing heterocycles, but they are generally more reactive due to higher ring strain. Azetidines, on the other hand, are more stable and easier to handle, making them more suitable for certain applications .

Similar compounds include:

Aziridines: More reactive due to higher ring strain, used in polymerization and as intermediates in organic synthesis.

Other Azetidines: Share similar stability and reactivity, used in drug discovery and materials science.

The uniqueness of this compound lies in the combination of azetidine and piperidine rings, which imparts distinct reactivity and stability, making it a versatile compound for various applications.

Actividad Biológica

1-(Azetidin-3-yl)piperidin-3-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- CAS Number : 178312-52-2

- Molecular Formula : C12H21NO

- Molecular Weight : 195.3 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in drug discovery and therapeutic applications. Its derivatives have been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Key Activities

- Antimicrobial Activity : The compound has shown effectiveness against a range of microbial strains. Studies suggest that it can inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies indicate that this compound derivatives demonstrate cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). For instance, compounds derived from this structure have been reported to exhibit significant anti-proliferative activity at concentrations around 100 µM .

- Anti-inflammatory Effects : There is emerging evidence that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in disease pathways.

- Receptor Binding : It could bind to various receptors, altering their activity and influencing downstream signaling pathways. This includes potential interactions with the endocannabinoid system, which is critical for pain and inflammation regulation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity on MCF-7 and PC-3 cell lines | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study: Anticancer Activity

In a study examining the anticancer effects of derivatives of this compound, researchers found that certain compounds exhibited IC50 values below 20 µM against MCF-7 cells, indicating potent anti-proliferative activity. The study highlighted the importance of structural modifications in enhancing biological efficacy, suggesting that further optimization could lead to more effective anticancer agents .

Propiedades

IUPAC Name |

1-(azetidin-3-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c11-8-2-1-3-10(6-8)7-4-9-5-7/h7-9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNLQFILDHJPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CNC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306622 | |

| Record name | 1-(3-Azetidinyl)-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178312-52-2 | |

| Record name | 1-(3-Azetidinyl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178312-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Azetidinyl)-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.